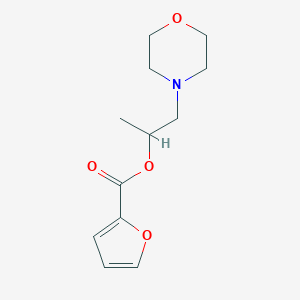
1-(4-Tert-butylbenzoyl)-3-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylbenzoyl)-3-phenylpiperidine, commonly known as TBBP, is a chemical compound with a molecular weight of 357.48 g/mol. It is a piperidine derivative and is widely used in scientific research due to its unique properties. TBBP is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone.
作用機序
TBBP acts as a photoinitiator by absorbing light energy and transferring it to a co-initiator, which then initiates the polymerization reaction. It also acts as a photosensitizer by generating reactive oxygen species upon exposure to light, which can cause oxidative damage to cells. TBBP's potential as an anticancer agent is due to its ability to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TBBP has been shown to have low toxicity and low mutagenicity. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, TBBP has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of using TBBP in lab experiments is its high efficiency as a photoinitiator. It also has low toxicity and is easy to handle. However, TBBP's potential as an anticancer agent has not been extensively studied, and its mechanism of action in this context is not well understood. Additionally, TBBP's use as a photosensitizer is limited by its low solubility in water.
将来の方向性
Future research on TBBP should focus on its potential as an anticancer agent and its mechanism of action in this context. Additionally, further studies should be conducted to determine the optimal conditions for using TBBP as a photosensitizer. TBBP's potential as a fluorescent probe for detecting reactive oxygen species should also be investigated further.
合成法
TBBP can be synthesized using various methods, including the reaction of 4-tert-butylbenzoyl chloride with 3-phenylpiperidine in the presence of a base catalyst such as sodium hydroxide. Another method involves the reaction of 4-tert-butylbenzoyl chloride with 3-phenylpiperidine in the presence of a palladium catalyst and a ligand. The yield of TBBP using these methods is typically greater than 80%.
科学的研究の応用
TBBP is widely used in scientific research as a photoinitiator for polymerization reactions. It is also used as a fluorescent probe for detecting reactive oxygen species and as a photosensitizer for photodynamic therapy. Additionally, TBBP has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
分子式 |
C22H27NO |
|---|---|
分子量 |
321.5 g/mol |
IUPAC名 |
(4-tert-butylphenyl)-(3-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H27NO/c1-22(2,3)20-13-11-18(12-14-20)21(24)23-15-7-10-19(16-23)17-8-5-4-6-9-17/h4-6,8-9,11-14,19H,7,10,15-16H2,1-3H3 |
InChIキー |
XMMKFQFKVQLMMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


